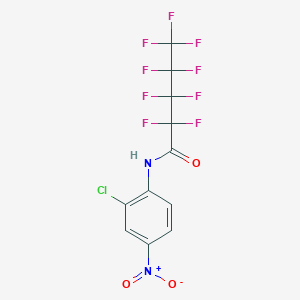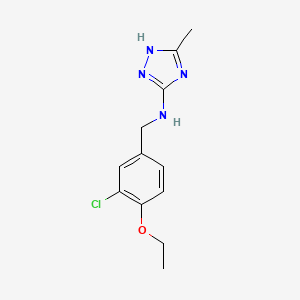
2-(Tert-butylamino)-2-oxoethyl pyrrolidine-1-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butylamino)-2-oxoethyl pyrrolidine-1-carbodithioate is a chemical compound that belongs to the class of carbodithioates. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butylamino)-2-oxoethyl pyrrolidine-1-carbodithioate typically involves the reaction of tert-butylamine with a suitable carbonyl compound, followed by the introduction of a pyrrolidine-1-carbodithioate moiety. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification methods such as crystallization or chromatography might be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butylamino)-2-oxoethyl pyrrolidine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions would vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
2-(Tert-butylamino)-2-oxoethyl pyrrolidine-1-carbodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbodithioate groups into molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Tert-butylamino)-2-oxoethyl pyrrolidine-1-carbodithioate would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Tert-butylamino)-2-oxoethyl pyrrolidine-1-carbodithioate: Unique for its specific structure and reactivity.
Other Carbodithioates: Compounds with similar functional groups but different substituents, which might exhibit different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications
Propiedades
Fórmula molecular |
C11H20N2OS2 |
|---|---|
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
[2-(tert-butylamino)-2-oxoethyl] pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/C11H20N2OS2/c1-11(2,3)12-9(14)8-16-10(15)13-6-4-5-7-13/h4-8H2,1-3H3,(H,12,14) |
Clave InChI |
PYWCRVOSVWNSEP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)CSC(=S)N1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-{[(4-chlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12483811.png)
![Propyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12483821.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B12483834.png)
![3-(azepan-1-ylcarbonyl)-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B12483838.png)
![Ethyl 5-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12483842.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B12483847.png)
![4-(benzyloxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12483850.png)

![3-(azepan-1-ylsulfonyl)-4-methyl-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B12483863.png)
![methyl ({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)(phenyl)acetate](/img/structure/B12483871.png)
![4-[({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)methyl]benzoic acid](/img/structure/B12483873.png)

![N,N'-dimethyl-2-(4-nitrophenyl)-N'-[(4-nitrophenyl)acetyl]acetohydrazide](/img/structure/B12483876.png)
